Diazo-4
CAS No.: 123330-72-3
Cat. No.: VC20853856
Molecular Formula: C26H24N6O12
Molecular Weight: 612.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123330-72-3 |
---|---|
Molecular Formula | C26H24N6O12 |
Molecular Weight | 612.5 g/mol |
IUPAC Name | 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
Standard InChI | InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Standard InChI Key | ZOOJLKYZACLIPO-QJUDHZBZSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES | C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Introduction
Basic Chemical Identity and Characterization
Diazo-4, identified by its unique chemical structure, belongs to a broader class of diazo compounds that have garnered significant attention in chemical research. These compounds are characterized by the presence of diazo groups (-N=N-), which contribute to their distinctive reactivity profiles and potential applications across multiple scientific disciplines.
Chemical Identity
Diazo-4 is identified in chemical databases with specific identifiers that allow for its clear differentiation from other related compounds. The compound's formal systematic name is quite complex, reflecting its intricate molecular structure.
Table 1: Chemical Identity Parameters of Diazo-4
Parameter | Value |
---|---|
Common Name | Diazo-4 |
Molecular Formula | C26H24N6O12 |
Molecular Weight | 612.5 g/mol |
CAS Registry Number | 123330-72-3 |
PubChem CID | 3035944 |
Creation Date | 2005-08-08 |
Last Modified | 2025-03-01 |
Structural Composition
The molecular structure of Diazo-4 features a complex arrangement of atoms with multiple functional groups. The full systematic name, "Glycine, N,N'-(1,2-ethanediylbis(oxy(4-(diazoacetyl)-2,1-phenylene-2,1-phenylene)))bis(N-(carboxymethyl)-," indicates the presence of glycine units, ethylene bridges, phenylene groups, and importantly, diazo functional groups . This intricate structure contributes to the compound's unique chemical behavior and potential applications.
An alternative representation of the compound can be described as "2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid" , which further clarifies the arrangement of the functional groups within the molecule.
Physical and Chemical Properties
Chemical Reactivity
Diazo compounds, including Diazo-4, typically exhibit distinctive reactivity patterns due to the presence of diazo functional groups. Research on similar diazo compounds indicates they often participate in various chemical transformations, including:
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Cycloaddition reactions
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Insertion reactions
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Wolff rearrangements
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Coupling reactions with nucleophiles
The thermal stability of diazo compounds is an important consideration for both research applications and safety protocols. Studies on various diazo compounds have shown that their thermal decomposition temperatures typically range from 75-160°C, with the specific temperature dependent on the electronic effects of substituents . Electron-rich substituents generally lead to lower thermal stability in diazo compounds.
Synthesis and Preparation Methods
Recent Advances in Synthetic Methodology
Recent research has expanded the toolkit for diazo compound synthesis. For instance, donor/acceptor diazo activation strategies have been developed that involve condensation using diazonium salts without requiring additional catalysts or reagents . Such methodologies could potentially be adapted for the synthesis of complex compounds like Diazo-4, though specific applications would require experimental validation.
Applications in Scientific Research
Materials Science Applications
Diazo compounds have demonstrated utility in materials science, particularly in applications requiring photosensitive components. The diazo functional groups can undergo transformations upon exposure to light, making them valuable in:
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Photoresist technologies
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Surface modification techniques
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Sensor development
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Advanced material synthesis
Analytical Chemistry Applications
Compounds containing diazo groups, including potentially Diazo-4, may serve as important reagents in analytical chemistry. The reactivity of the diazo functionality makes these compounds useful in:
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Spectrophotometric analysis
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Colorimetric detection methods
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Labeling strategies for analytical techniques
Future Research Directions
Structure-Activity Relationship Studies
Future research efforts could focus on elucidating the structure-activity relationships of Diazo-4 and related compounds. Such studies would provide valuable insights into how structural modifications affect the compound's properties and potential applications.
Development of Novel Synthetic Routes
The development of more efficient and selective synthetic routes for Diazo-4 represents an important research direction. Advances in this area could facilitate the preparation of Diazo-4 and structural analogs for further investigation.
Expansion of Application Domains
Exploring new applications for Diazo-4 in fields such as materials science, catalysis, and medicinal chemistry could reveal previously unexplored utilities for this compound.
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